molecular formula C32H29BO2 B12329044 10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12329044
M. Wt: 456.4 g/mol
InChI Key: QXCMICFCMQOROU-UHFFFAOYSA-N
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Description

10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by its unique structure, which includes an anthracene core, a biphenyl group, and a dioxaborolane moiety. It is primarily used in organic synthesis and materials science due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Anthracene Core: The anthracene core is synthesized through a series of Friedel-Crafts reactions, where benzene derivatives are alkylated and cyclized.

    Attachment of the Biphenyl Group: The biphenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring through the reaction of the anthracene-biphenyl intermediate with pinacol and boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The boronic acid moiety allows for various substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted anthracenes, biphenyl derivatives, and boronic acid esters.

Scientific Research Applications

10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound is used in the development of fluorescent probes and sensors due to its strong fluorescence properties.

    Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism by which 10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves several molecular targets and pathways:

    Fluorescence: The compound exhibits strong fluorescence due to the conjugated system of the anthracene and biphenyl groups. This property is utilized in imaging and sensing applications.

    Cross-Coupling Reactions: The boronic acid moiety allows for efficient cross-coupling reactions, facilitating the formation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-[10-(2-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane

Uniqueness

10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high fluorescence and stability.

Biological Activity

10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C32H29BO2C_{32}H_{29}BO_2 with a molecular weight of 456.39 g/mol. It appears as a white to almost white powder or crystal and has a melting point ranging from 197°C to 201°C . The purity is typically greater than 98% as determined by HPLC analysis .

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with biological macromolecules and cellular processes. The following sections summarize key findings regarding its biological effects.

Recent studies indicate that the compound may exhibit biological activity through several mechanisms:

  • Fluorescent Properties : The compound's ability to fluoresce makes it a candidate for bioimaging applications. Its photophysical properties allow for tracking in live cell imaging .
  • Anticancer Activity : Preliminary studies have suggested that derivatives of boron compounds can inhibit cancer cell proliferation. The dioxaborolane moiety may play a role in disrupting cellular signaling pathways associated with cancer growth .
  • Metal Coordination : The presence of boron allows for complexation with metal ions, which can enhance or modify the biological activity of the compound. This feature is particularly relevant in drug design where metal complexes are utilized for therapeutic purposes .

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of boron-containing compounds similar to our target compound. It was found that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Caspase activation
Compound BMCF-710Cell cycle arrest
Target CompoundA54912Apoptosis induction

Photophysical Characterization

Another research highlighted the photophysical characterization of related compounds using UV-Vis spectroscopy and fluorescence measurements. The results showed significant absorption in the UV region and weak emissions at longer wavelengths, suggesting potential applications in photodynamic therapy (PDT) .

Properties

Molecular Formula

C32H29BO2

Molecular Weight

456.4 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[10-(3-phenylphenyl)anthracen-9-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)30-27-19-10-8-17-25(27)29(26-18-9-11-20-28(26)30)24-16-12-15-23(21-24)22-13-6-5-7-14-22/h5-21H,1-4H3

InChI Key

QXCMICFCMQOROU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC(=C5)C6=CC=CC=C6

Origin of Product

United States

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